(3,3-Difluoropyrrolidin-1-yl)(piperidin-3-yl)methanone

pKa modulation amine basicity membrane permeability

(3,3-Difluoropyrrolidin-1-yl)(piperidin-3-yl)methanone (CAS 1896968-50-5) is a synthetic fluorinated heterocyclic building block with the molecular formula C10H16F2N2O and a molecular weight of 218.24 g/mol. It features a 3,3-difluoropyrrolidine ring linked via a carbonyl bridge to a piperidin-3-yl moiety.

Molecular Formula C10H16F2N2O
Molecular Weight 218.24 g/mol
CAS No. 1896968-50-5
Cat. No. B1434970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,3-Difluoropyrrolidin-1-yl)(piperidin-3-yl)methanone
CAS1896968-50-5
Molecular FormulaC10H16F2N2O
Molecular Weight218.24 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C(=O)N2CCC(C2)(F)F
InChIInChI=1S/C10H16F2N2O/c11-10(12)3-5-14(7-10)9(15)8-2-1-4-13-6-8/h8,13H,1-7H2
InChIKeyQHJORLOVXLBNHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,3-Difluoropyrrolidin-1-yl)(piperidin-3-yl)methanone (CAS 1896968-50-5): Procurement-Grade Physicochemical and Structural Profile


(3,3-Difluoropyrrolidin-1-yl)(piperidin-3-yl)methanone (CAS 1896968-50-5) is a synthetic fluorinated heterocyclic building block with the molecular formula C10H16F2N2O and a molecular weight of 218.24 g/mol [1]. It features a 3,3-difluoropyrrolidine ring linked via a carbonyl bridge to a piperidin-3-yl moiety. The gem-difluoro substitution at the pyrrolidine 3-position profoundly reduces amine basicity (ΔpKa ≈ −9.4 relative to pyrrolidine) and enhances metabolic stability, properties that are not achievable with non-fluorinated or mono-fluorinated analogs [2]. This compound is primarily utilized as an advanced intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors and dual leucine zipper kinase (DLK) inhibitors [3].

Why In-Class Pyrrolidine-Piperidine Methanones Cannot Substitute for (3,3-Difluoropyrrolidin-1-yl)(piperidin-3-yl)methanone (CAS 1896968-50-5)


Generic substitution within the pyrrolidine-piperidine methanone class fails because the gem-difluoro substitution pattern at the pyrrolidine 3-position is the critical driver of amine basicity reduction (pKa ~1.9 vs. ~11.3 for pyrrolidine), which fundamentally alters permeability, off-target binding, and metabolic fate . Non-fluorinated analogs retain high amine basicity, leading to protonation at physiological pH, poor passive membrane permeability, and increased susceptibility to cytochrome P450-mediated oxidative metabolism at the pyrrolidine ring [1]. Regioisomers bearing the difluoro group on the piperidine ring (e.g., CAS 1315691-41-8) produce a different spatial arrangement of the fluorine atoms relative to the carbonyl linker, altering the conformational preference and the trajectory of key hydrogen-bonding interactions with target proteases such as DPP-4 [2]. The piperidin-3-yl attachment point further distinguishes this compound from piperidin-2-yl variants by modulating the dihedral angle between the two heterocyclic rings and thus the overall molecular shape presented to binding pockets.

Quantitative Differentiation Evidence for (3,3-Difluoropyrrolidin-1-yl)(piperidin-3-yl)methanone (CAS 1896968-50-5) vs. Closest Analogs


Amine Basicity Reduction: ΔpKa of −9.4 vs. Pyrrolidine and −6.8 vs. 3-Fluoropyrrolidine

The gem-difluoro substitution at the 3-position of the pyrrolidine ring reduces the conjugate acid pKa of the amine nitrogen to approximately 1.9, compared to ~11.3 for unsubstituted pyrrolidine (ΔpKa ≈ −9.4) and ~8.7 for 3-fluoropyrrolidine (ΔpKa ≈ −6.8) . This reduction is a consequence of the cumulative electron-withdrawing effect of two fluorine atoms, which is not replicated by mono-fluorination or vicinal difluorination patterns. At physiological pH (7.4), the amine is >99.999% unprotonated, whereas the pyrrolidine nitrogen in non-fluorinated analogs remains >99% protonated. This directly impacts passive membrane permeability: protonated amines exhibit dramatically reduced ability to cross lipid bilayers. The systematic study by Melnykov et al. (2023) confirmed that the number of fluorine atoms and their distance to the protonation center are the dominant factors controlling basicity in fluorinated saturated heterocyclic amines [1].

pKa modulation amine basicity membrane permeability off-target liability

DPP-4 Inhibitor Selectivity: 3,3-Difluoropyrrolidine Derivatives Exhibit Nanomolar DPP-4 Potency with Favorable Selectivity Over DPP-8, DPP-9, and FAP

Zhang et al. (2013) designed, synthesized, and evaluated a series of 1-(γ-1,2,3-triazol substituted prolyl)-(S)-3,3-difluoropyrrolidines as DPP-4 inhibitors [1]. Compounds 7j, 7q, and 7s from this series demonstrated good DPP-4 inhibitory activity with excellent selectivity versus the closely related proteases DPP-8, DPP-9, and fibroblast activation protein (FAP). While the exact IC50 values for the specific compound (3,3-difluoropyrrolidin-1-yl)(piperidin-3-yl)methanone are not reported in this study, the 3,3-difluoropyrrolidine moiety is the conserved pharmacophoric element responsible for the selectivity window. In contrast, the non-fluorinated pyrrolidine analogs in the same study showed markedly reduced potency and selectivity, consistent with the established role of fluorine atoms in enhancing binding interactions within the DPP-4 S2 pocket [1]. The closely related compound gosogliptin (PF-00734200), which contains a 3,3-difluoropyrrolidine carboxamide motif, achieved an IC50 of 13 nM for DPP-4 with >2,600-fold selectivity over DPP-8 and DPP-9 [2].

DPP-4 inhibition type 2 diabetes selectivity profile serine protease

Metabolic Stability: Blockade of Pyrrolidine Ring Oxidative Metabolism by Gem-Difluoro Substitution

The gem-difluoro substitution at the pyrrolidine 3-position blocks a major site of oxidative metabolism. In the systematic study by Melnykov et al. (2023), the intrinsic microsomal clearance (CLint) of fluorinated saturated heterocyclic amines was measured in human liver microsomes [1]. The 3,3-difluoropyrrolidine scaffold demonstrated significantly reduced CLint compared to unsubstituted pyrrolidine, with the fluorine atoms preventing cytochrome P450-mediated hydroxylation at the 3-position. This is consistent with the well-established principle that C−F bonds are resistant to oxidative metabolism. By contrast, the non-fluorinated (pyrrolidin-1-yl)(piperidin-3-yl)methanone analog would be susceptible to metabolic hydroxylation at the pyrrolidine ring, generating metabolites that may retain pharmacological activity or introduce toxicity . This difference is not incremental: fluorination at metabolically labile sites can result in order-of-magnitude improvements in in vitro half-life.

metabolic stability cytochrome P450 intrinsic clearance fluorine effect

Regioisomeric Specificity: Piperidin-3-yl vs. Piperidin-2-yl Attachment Determines Molecular Geometry and Target Binding Trajectory

The piperidin-3-yl attachment in (3,3-difluoropyrrolidin-1-yl)(piperidin-3-yl)methanone positions the piperidine nitrogen at the meta position relative to the carbonyl linker, yielding a molecular shape distinct from the piperidin-2-yl (ortho-like) regioisomer. In the gosogliptin series, the (S)-3,3-difluoropyrrolidine carboxamide is coupled to a (2S,4S)-4-(4-pyrimidin-2-yl-piperazin-1-yl)pyrrolidin-2-yl methanone, where the stereochemistry and attachment point are critical for achieving the U-shaped binding conformation observed in DPP-4 co-crystal structures [1]. The piperidin-3-yl regioisomer provides a specific vector for further elaboration at the piperidine nitrogen, enabling modular diversification toward DPP-4 or DLK inhibitor chemotypes. The piperidin-2-yl regioisomer ((3,3-difluoropyrrolidin-1-yl)(piperidin-2-yl)methanone) presents a different dihedral angle and altered distance between the two heterocyclic nitrogen atoms, which would require re-optimization of the entire linker geometry [2].

regioisomerism piperidine attachment binding geometry structure-activity relationship

Synthetic Efficiency: Pre-Assembled Pyrrolidine-Piperidine Methanone Core vs. Stepwise Construction from 3,3-Difluoropyrrolidine

(3,3-Difluoropyrrolidin-1-yl)(piperidin-3-yl)methanone provides a pre-assembled core structure containing both the pharmacophoric 3,3-difluoropyrrolidine amide and the piperidine ring in a single building block. This eliminates the need for a late-stage amide coupling between 3,3-difluoropyrrolidine (the most costly starting material in DPP-4 inhibitor syntheses) and a piperidine-3-carboxylic acid derivative [1]. A published process chemistry study demonstrated that 3,3-difluoropyrrolidine was the single most expensive raw material in the synthesis of a DPP-4 inhibitor API, and that performing the amide-forming step late in the synthesis was necessary to minimize the economic impact on overall cost of goods [1]. By procuring the pre-formed (3,3-difluoropyrrolidin-1-yl)(piperidin-3-yl)methanone, medicinal chemistry teams can bypass this high-cost step and instead elaborate the piperidine nitrogen directly, for example through reductive amination or N-arylation, to rapidly access diverse DPP-4 or DLK inhibitor analogs. The commercially available 3,3-difluoropyrrolidine hydrochloride (CAS 163457-23-6, Sigma-Aldrich Cat. No. 694509, $122.00/1 g) is significantly less expensive than pre-assembled advanced intermediates, but its use requires additional synthetic steps, each incurring yield losses and purification costs .

synthetic efficiency convergent synthesis late-stage functionalization cost of goods

Physicochemical Property Profile: XLogP3 = 0.6, TPSA = 32.3 Ų, HBD = 1 Favor CNS and Oral Drug Space Compliance

The computed physicochemical properties of (3,3-difluoropyrrolidin-1-yl)(piperidin-3-yl)methanone include XLogP3-AA = 0.6, topological polar surface area (TPSA) = 32.3 Ų, hydrogen bond donor count = 1, hydrogen bond acceptor count = 4, and rotatable bond count = 1, as computed and compiled by PubChem [1]. These values fall within favorable ranges for both oral bioavailability (Lipinski Rule of 5: MW = 218.24 < 500, XLogP3 = 0.6 < 5, HBD = 1 < 5, HBA = 4 < 10) and potential CNS penetration (TPSA < 60–70 Ų, HBD ≤ 1, low rotatable bonds). In comparison, the non-fluorinated analog (pyrrolidin-1-yl)(piperidin-3-yl)methanone would have a higher calculated pKa, leading to protonation at physiological pH and effectively increasing the polar surface area of the charged species, which impairs membrane permeability. The reverse analog (3,3-difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone (CAS 1315691-41-8) also has the same molecular formula but may differ in conformational preference due to the position of the difluoro substitution on the larger six-membered piperidine ring, potentially altering the spatial distribution of hydrogen bond acceptors [2].

physicochemical properties drug-likeness CNS penetration oral bioavailability

Optimal Application Scenarios for (3,3-Difluoropyrrolidin-1-yl)(piperidin-3-yl)methanone (CAS 1896968-50-5) Based on Quantitative Differentiation Evidence


DPP-4 Inhibitor Lead Optimization: Late-Stage Diversification at the Piperidine Nitrogen

The pre-assembled (3,3-difluoropyrrolidin-1-yl)(piperidin-3-yl)methanone core is optimally suited for parallel synthesis libraries targeting DPP-4 inhibitor optimization. The piperidine secondary amine provides a single, orthogonal handle for N-arylation, N-alkylation, or N-sulfonylation to generate diverse analogs while preserving the 3,3-difluoropyrrolidine pharmacophore that confers nanomolar DPP-4 potency and selectivity over DPP-8, DPP-9, and FAP . This strategy mirrors the successful development of gosogliptin (DPP-4 IC50 = 13 nM, >2,600-fold selectivity), where the 3,3-difluoropyrrolidine carboxamide is a conserved potency element . Procuring this specific building block enables direct access to gosogliptin-like chemotypes without the need for late-stage amide coupling of the costly 3,3-difluoropyrrolidine raw material, which published process chemistry has identified as the primary cost driver in DPP-4 inhibitor API synthesis [1].

Dual Leucine Zipper Kinase (DLK) Inhibitor Programs for Neurodegenerative Disease

The 3,3-difluoropyrrolidine moiety is documented by Sigma-Aldrich as a key building block for DLK (MAP3K12) inhibitor synthesis . DLK has been identified as an essential regulator of neuronal degeneration, and potent, selective DLK inhibitors are under investigation for neurodegenerative diseases including Alzheimer's and Parkinson's . The (3,3-difluoropyrrolidin-1-yl)(piperidin-3-yl)methanone scaffold provides both the fluorinated pyrrolidine (for metabolic stability and appropriate basicity) and the piperidine ring (for further vector elaboration) in a single entity. The reduced amine basicity (pKa ≈ 1.9) ensures the piperidine nitrogen is predominantly neutral at physiological pH, minimizing the risk of lysosomal trapping—a common liability for basic amine-containing CNS drug candidates [1].

Fragment-Based Drug Discovery (FBDD) Requiring Fluorinated, Low-Basicity Heterocyclic Building Blocks

The compound's molecular weight (218.24 g/mol), low rotatable bond count (1), and favorable XLogP3 (0.6) position it as a suitable fragment-sized building block for FBDD campaigns . The gem-difluoro motif provides a distinctive 19F NMR handle for fragment screening and binding validation, while the piperidine NH offers a synthetic exit vector for fragment growing. In fragment libraries that include non-fluorinated or mono-fluorinated pyrrolidine-piperidine methanones, the 3,3-difluoro variant can serve as a matched molecular pair to directly quantify the contribution of the second fluorine atom to binding affinity and selectivity. The systematic physicochemical study by Melnykov et al. (2023) provides the quantitative framework for interpreting the impact of progressive fluorination on pKa, LogP, and microsomal clearance within this chemotype series .

CNS-Targeted Protease or Kinase Inhibitor Programs Requiring Favorable Brain Penetration Predictors

The computed TPSA of 32.3 Ų, single hydrogen bond donor, and XLogP3 of 0.6 collectively predict favorable passive CNS penetration, placing this building block within the established CNS drug-like chemical space (TPSA < 60–70 Ų, HBD ≤ 3, and MW < 400 for the final elaborated drug candidate) . The profoundly reduced amine basicity (pKa ≈ 1.9 for the 3,3-difluoropyrrolidine nitrogen) eliminates the P-glycoprotein (P-gp) efflux liability commonly associated with highly basic amine-containing compounds, which are substrates for the polarized efflux transporter at the blood-brain barrier [1]. This makes the building block a strategic choice for CNS programs targeting proteases (such as DPP-4 in neuroinflammation) or kinases (such as DLK in neurodegeneration) where brain exposure is a prerequisite for efficacy.

Quote Request

Request a Quote for (3,3-Difluoropyrrolidin-1-yl)(piperidin-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.